molecular formula C26H28N10O3S B14121681 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

Cat. No.: B14121681
M. Wt: 560.6 g/mol
InChI Key: SJNFQCAJASNSJG-UHFFFAOYSA-N
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Description

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a tetrazole moiety

Preparation Methods

The synthesis of 8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction of the piperazine ring with a methoxyphenyl halide.

    Synthesis of the tetrazole moiety: The tetrazole ring can be formed by the cyclization of azides with nitriles under acidic conditions.

    Coupling of the piperazine and tetrazole units: This step involves the formation of a carbon-sulfur bond between the piperazine and tetrazole units, typically using thiol reagents and appropriate catalysts.

    Final assembly: The final step involves the coupling of the assembled units with a purine derivative under suitable conditions to yield the target compound.

Chemical Reactions Analysis

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and methoxyphenyl moieties, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form cyclic derivatives.

Scientific Research Applications

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.

    Pharmacology: It is studied for its interactions with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.

    Biochemistry: The compound is used in biochemical assays to study its effects on cellular processes and metabolic pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various physiological processes. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

    Trazodone: A piperazine-based compound used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension management.

Properties

Molecular Formula

C26H28N10O3S

Molecular Weight

560.6 g/mol

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

InChI

InChI=1S/C26H28N10O3S/c1-32-22-21(23(37)28-25(32)38)35(16-17-40-26-29-30-31-36(26)19-6-4-3-5-7-19)24(27-22)34-14-12-33(13-15-34)18-8-10-20(39-2)11-9-18/h3-11H,12-17H2,1-2H3,(H,28,37,38)

InChI Key

SJNFQCAJASNSJG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NN=NN5C6=CC=CC=C6

Origin of Product

United States

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